Famciclovir-d4
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Overview
Description
Famciclovir-d4 is a deuterated form of famciclovir, a guanine analogue used as an antiviral agent. Famciclovir itself is a prodrug of penciclovir, which is effective against herpes simplex virus types 1 and 2, and varicella zoster virus. The deuterated version, this compound, is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of famciclovir .
Preparation Methods
The synthesis of Famciclovir-d4 involves several steps, starting from commercially available 2-amino-6-chloropurine. The synthetic route includes esterification and peptide coupling reactions. One method involves the use of guanidine nitrate and diethyl malonate as raw materials, followed by ring-closing reactions under alkaline conditions to obtain 2-amino-4,6-pyrimidinediol. This intermediate is then chlorinated to form 2-amino-4,6-dichloropyrimidine, which reacts with 2-(2,2-dimethyl-1,3-dioxan-5-yl) to form the final product .
Chemical Reactions Analysis
Famciclovir-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions include penciclovir and its derivatives. Thermal decomposition studies have shown that this compound decomposes in a two-step process, with initial decomposition temperatures around 205°C .
Scientific Research Applications
Famciclovir-d4 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the pharmacokinetics and metabolic pathways of famciclovir, providing insights into its absorption, distribution, metabolism, and excretion. In medicinal chemistry, it helps in understanding the drug’s mechanism of action and its interaction with viral DNA polymerase. Additionally, it is used in the development of antiviral therapies and in the study of drug resistance mechanisms .
Mechanism of Action
Famciclovir-d4, like famciclovir, undergoes rapid biotransformation to the active antiviral compound penciclovir. Penciclovir is phosphorylated by viral thymidine kinase in herpes simplex virus-infected cells to form penciclovir triphosphate. This compound competes with deoxyguanosine triphosphate to inhibit viral DNA polymerase, thereby selectively inhibiting herpes viral DNA synthesis and replication .
Comparison with Similar Compounds
Famciclovir-d4 is compared with other antiviral agents such as acyclovir and valacyclovir. While acyclovir and valacyclovir are also guanine analogues, famciclovir has higher oral bioavailability and a longer duration of action. Valacyclovir is a prodrug of acyclovir, similar to how famciclovir is a prodrug of penciclovir.
Similar Compounds
- Acyclovir
- Valacyclovir
- Penciclovir
This compound stands out due to its deuterated nature, which enhances its stability and allows for more precise scientific studies.
Properties
IUPAC Name |
[2-(acetyloxymethyl)-4-(2-aminopurin-9-yl)-3,3,4,4-tetradeuteriobutyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4/c1-9(20)22-6-11(7-23-10(2)21)3-4-19-8-17-12-5-16-14(15)18-13(12)19/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18)/i3D2,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXKWVWZWMLJEH-KHORGVISSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)COC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(COC(=O)C)COC(=O)C)C([2H])([2H])N1C=NC2=CN=C(N=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661969 |
Source
|
Record name | 2-[(Acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)(3,3,4,4-~2~H_4_)butyl acetate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-42-9 |
Source
|
Record name | 2-[(Acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)(3,3,4,4-~2~H_4_)butyl acetate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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